N-(4-Chloro-2-pyridinyl)-N-cyclohexyl-N'-(4-(hydroxy(oxido)amino)phenyl)urea
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Overview
Description
N-(4-Chloro-2-pyridinyl)-N-cyclohexyl-N’-(4-(hydroxy(oxido)amino)phenyl)urea is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyridine ring, a cyclohexyl group, and a phenylurea moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-2-pyridinyl)-N-cyclohexyl-N’-(4-(hydroxy(oxido)amino)phenyl)urea typically involves multi-step organic reactions. One common method includes the reaction of 4-chloro-2-pyridine with cyclohexylamine to form an intermediate, which is then reacted with 4-(hydroxy(oxido)amino)phenyl isocyanate under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-Chloro-2-pyridinyl)-N-cyclohexyl-N’-(4-(hydroxy(oxido)amino)phenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Halogen substitution reactions can occur, particularly involving the chlorine atom on the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine gas. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various halogenated derivatives .
Scientific Research Applications
N-(4-Chloro-2-pyridinyl)-N-cyclohexyl-N’-(4-(hydroxy(oxido)amino)phenyl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-Chloro-2-pyridinyl)-N-cyclohexyl-N’-(4-(hydroxy(oxido)amino)phenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chloro-2-pyridinyl)-N-cyclohexyl-N’-(4-nitrophenyl)urea
- N-(4-Chloro-2-pyridinyl)-N-cyclohexyl-N’-(4-aminophenyl)urea
- N-(4-Chloro-2-pyridinyl)-N-cyclohexyl-N’-(4-methoxyphenyl)urea
Uniqueness
N-(4-Chloro-2-pyridinyl)-N-cyclohexyl-N’-(4-(hydroxy(oxido)amino)phenyl)urea stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical transformations and its diverse applications in research and industry highlight its significance .
Properties
CAS No. |
75291-69-9 |
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Molecular Formula |
C18H19ClN4O3 |
Molecular Weight |
374.8 g/mol |
IUPAC Name |
1-(4-chloropyridin-2-yl)-1-cyclohexyl-3-(4-nitrophenyl)urea |
InChI |
InChI=1S/C18H19ClN4O3/c19-13-10-11-20-17(12-13)22(15-4-2-1-3-5-15)18(24)21-14-6-8-16(9-7-14)23(25)26/h6-12,15H,1-5H2,(H,21,24) |
InChI Key |
FCSGJKSXGDNDPB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N(C2=NC=CC(=C2)Cl)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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